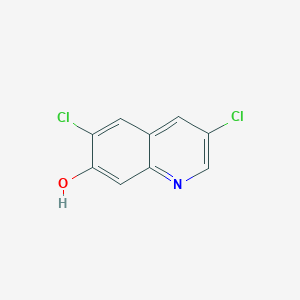
3,6-dichloro-7-Quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-7-Quinolinol is a halogenated derivative of quinolinol, a compound known for its diverse biological activities. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions of the quinolinol ring, which significantly influences its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-7-Quinolinol can be synthesized through direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid. Alternatively, it can be prepared by halogenation of the corresponding 6-halo-8-nitroquinoline, which is synthesized via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-7-Quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolinol derivatives.
Scientific Research Applications
3,6-Dichloro-7-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer activities and as a component in drug formulations.
Industry: Employed in the development of fungicides and other agrochemical products.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-7-Quinolinol involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of metalloenzymes, leading to antimicrobial and anticancer effects . The compound also induces oxidative stress in cells, contributing to its cytotoxic properties .
Comparison with Similar Compounds
3,6-Dibromo-7-Quinolinol: Similar in structure but with bromine atoms instead of chlorine.
5,7-Dichloro-8-Quinolinol: Another halogenated quinolinol with chlorine atoms at different positions.
Uniqueness: 3,6-Dichloro-7-Quinolinol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated quinolinols .
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3,6-dichloroquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChI Key |
DQEXTBRLCYMSME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















